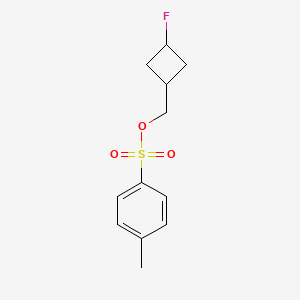
(3-Fluorocyclobutyl)methyl4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: is a chemical compound with the molecular formula C11H13FO3S and a molecular weight of 244.29 g/mol . This compound is characterized by its fluorinated cyclobutyl group attached to a methylbenzene sulfonate moiety. It is a colorless to yellow liquid with a CAS number of 1427501-88-9 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate . The reaction conditions may include the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of the cyclobutyl ring, followed by fluorination and sulfonation steps. The process is optimized for large-scale production, ensuring high purity and yield of the final product.
化学反应分析
(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Substitution reactions can occur at the fluorine or sulfonate positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Fluorinated or sulfonated derivatives.
科学研究应用
(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound's reactivity and binding affinity to biological targets.
相似化合物的比较
(3-Fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: is unique due to its fluorinated cyclobutyl group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
4-Methylbenzene-1-sulfonic acid
3-Fluorobenzene-1-sulfonic acid
Cyclobutyl methyl sulfonate
These compounds differ in their functional groups and structural features, leading to variations in their reactivity and applications.
属性
分子式 |
C12H15FO3S |
|---|---|
分子量 |
258.31 g/mol |
IUPAC 名称 |
(3-fluorocyclobutyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H15FO3S/c1-9-2-4-12(5-3-9)17(14,15)16-8-10-6-11(13)7-10/h2-5,10-11H,6-8H2,1H3 |
InChI 键 |
KWKQXQAZOAPIDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


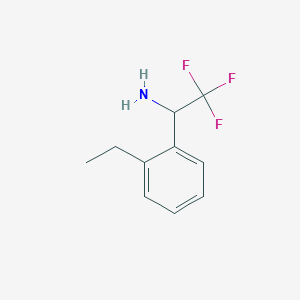
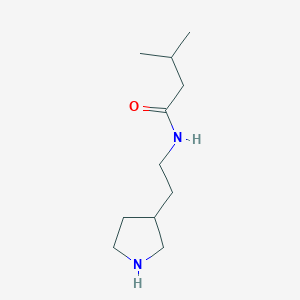
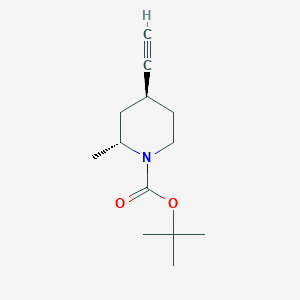
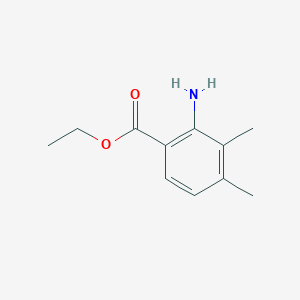
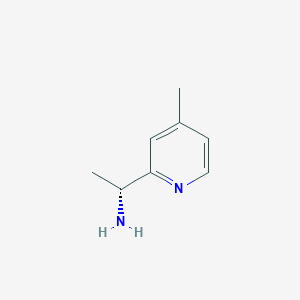
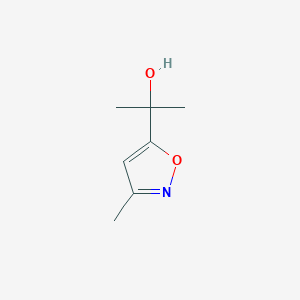
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
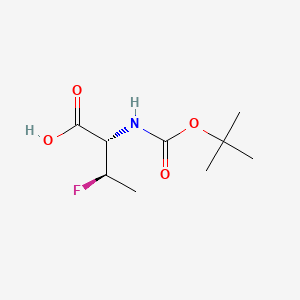
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
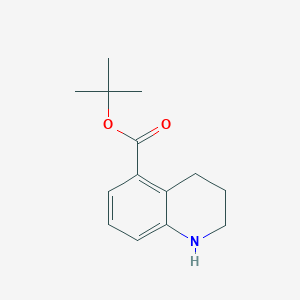
![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
